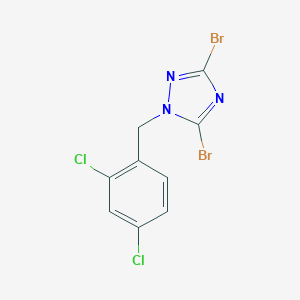
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine
描述
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tertiary amine that is commonly used as a catalyst for organic reactions. In
作用机制
The mechanism of action of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is not fully understood. However, it is believed to act as a Lewis base, donating its lone pair of electrons to a Lewis acid to form a coordinate covalent bond. This allows it to catalyze various organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animal studies.
实验室实验的优点和局限性
One of the main advantages of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine in lab experiments is its ability to catalyze various organic reactions. It is also relatively easy to synthesize and purify, making it a convenient catalyst to use in the lab.
However, one of the limitations of using this compound is that it may not be effective for all types of reactions. Its effectiveness may also depend on the specific reaction conditions, such as temperature and solvent.
未来方向
There are several future directions for the study of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. One area of interest is its potential as a drug delivery agent. Further studies could explore its ability to improve the solubility and bioavailability of various drugs.
Another area of interest is the development of new catalytic applications for this compound. Studies could explore its effectiveness in catalyzing new types of reactions or in developing more efficient catalytic systems.
Overall, this compound is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug delivery and catalysis.
科学研究应用
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been extensively studied for its potential applications in various fields. In organic chemistry, it is commonly used as a catalyst for reactions such as the Michael addition and the aldol reaction. It has also been used as a ligand in metal-catalyzed reactions.
In the field of medicinal chemistry, this compound has been studied for its potential as a drug delivery agent. It has been shown to improve the solubility and bioavailability of certain drugs, making them more effective in treating various diseases.
属性
分子式 |
C15H25NO |
|---|---|
分子量 |
235.36 g/mol |
IUPAC 名称 |
3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-17-11-5-10-16-12-14-6-8-15(9-7-14)13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI 键 |
QGPJVARPEYGDPY-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
规范 SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)








![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)